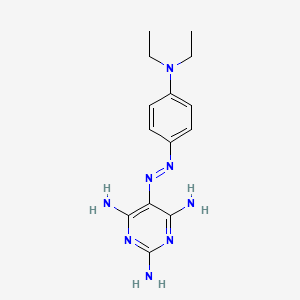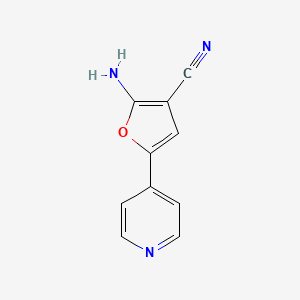
2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile is a heterocyclic compound that features both a furan ring and a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by cyclization and amination reactions. The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile has a broad range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a pharmacophore in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile exerts its effects is not fully understood but is believed to involve interactions with various molecular targets and pathways. Its structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. Further research is needed to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Similar in structure but with a pyran ring instead of a furan ring.
2-Amino-3-cyano-4H-chromene: Contains a chromene ring and is known for its pharmacological properties.
Uniqueness
2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1196153-20-4 |
|---|---|
Molekularformel |
C10H7N3O |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
2-amino-5-pyridin-4-ylfuran-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-8-5-9(14-10(8)12)7-1-3-13-4-2-7/h1-5H,12H2 |
InChI-Schlüssel |
GPJHWXAOVDCQNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=C(O2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


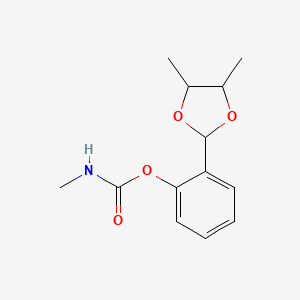
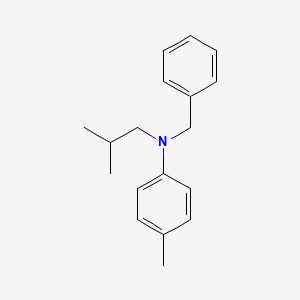

![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)

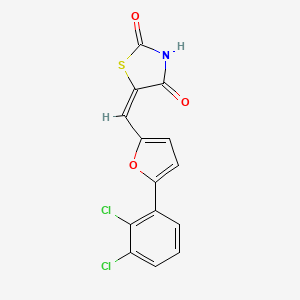
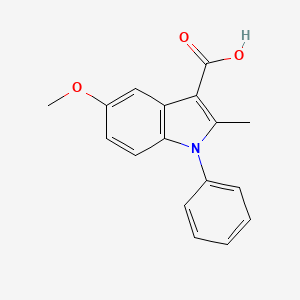
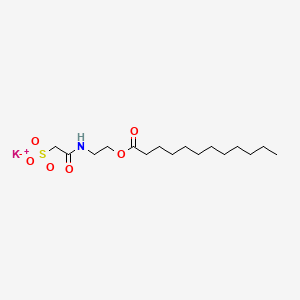
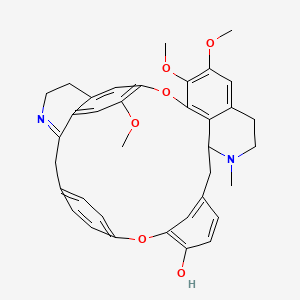
![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
